molecular formula C10H7Cl2N3O B165068 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone CAS No. 58905-16-1

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Cat. No. B165068
CAS RN: 58905-16-1
M. Wt: 256.08 g/mol
InChI Key: XOHMICFWUQPTNP-UHFFFAOYSA-N
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Patent
US04771065

Procedure details

25.6 g (0.1 mole) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanone are dissolved in 610 ml of methanol, and 6.3 g (0.15 mole) of sodium borohydride are added in portions at 5° to 10° C., while stirring. The mixture is then stirred at room temperature for one hour and heated at the boil for one hour. After the solvent has been distilled off, 250 ml of water and 50 ml of concentrated hydrochloric acid are added to the residue and the mixture is boiled up for 15 minutes. After the reaction mixture has been rendered alkaline with sodium hydroxide solution, the solid reaction product can be filtered off. It is recrystallized from aqueous acetonitrile. 12 g (42% of theory) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol of melting point 87° C. are obtained.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
610 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:16])[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:16])[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)=O
Name
Quantity
610 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at the boil for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent has been distilled off
ADDITION
Type
ADDITION
Details
250 ml of water and 50 ml of concentrated hydrochloric acid are added to the residue
CUSTOM
Type
CUSTOM
Details
the solid reaction product
FILTRATION
Type
FILTRATION
Details
can be filtered off
CUSTOM
Type
CUSTOM
Details
It is recrystallized from aqueous acetonitrile

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.